N-(2-pyridinyl)-2-naphthamide

Drug Metabolism ADME-Tox Cytochrome P450

Procuring kinase inhibitor scaffolds with unpredictable off-target liabilities introduces confounding risk in lead optimization. N-(2-Pyridinyl)-2-naphthamide (CAS 159257-88-2) provides a clean baseline for VEGFR-2 SAR campaigns. - Minimal CYP inhibition (EC50 >40 μM for CYP1A2/2D6) and low PXR transactivation (EC50 >50 μM) reduce ADME-Tox interference. - Enables deconvolution of functional group contributions to target binding using the unsubstituted parent as a reference point. - Facilitates cost-effective focused library synthesis from a readily accessible one-step scaffold.

Molecular Formula C16H12N2O
Molecular Weight 248.28g/mol
CAS No. 159257-88-2
Cat. No. B501464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-pyridinyl)-2-naphthamide
CAS159257-88-2
Molecular FormulaC16H12N2O
Molecular Weight248.28g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C16H12N2O/c19-16(18-15-7-3-4-10-17-15)14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,(H,17,18,19)
InChIKeyGQAFTMDSDJLKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Pyridinyl)-2-naphthamide Procurement and Differentiation Guide


N-(2-Pyridinyl)-2-naphthamide (CAS 159257-88-2) is a small-molecule naphthamide derivative featuring a naphthalene core linked to a 2-aminopyridine group via a carboxamide bridge . This structural scaffold is recognized in medicinal chemistry as a pharmacophore for modulating receptor tyrosine kinases, particularly vascular endothelial growth factor receptor-2 (VEGFR-2) [1], and has been explored in patents for applications including IP receptor antagonism and anti-inflammatory pathways [2][3]. The compound is available for research use, typically at ≥95% purity, and serves as a versatile starting point for structure-activity relationship (SAR) studies and lead optimization campaigns .

VEGFR-2 and kinase inhibitor SAR exploration
Reported minimal CYP inhibition and PXR transactivation for ADME-Tox studies
Synthetically accessible scaffold facilitating analog library generation

Why This Naphthamide Cannot Be Interchanged with Analogs


While naphthamide derivatives share a common core scaffold, subtle modifications to the amide substituent dramatically alter target engagement, selectivity, and downstream pharmacological profile [1]. For instance, the unsubstituted 2-pyridinyl moiety in N-(2-pyridinyl)-2-naphthamide provides a distinct hydrogen-bonding pattern and steric profile compared to N-alkylated or para-substituted analogs, which directly impacts ATP-binding pocket interactions in kinases like VEGFR-2 [2]. Furthermore, specific substitutions on the naphthalene ring—such as the 3-ethoxy group in CHEMBL1729252 or the 5-(4-trifluoromethylphenyl) group in VT104—confer entirely different biological activities (e.g., TEAD auto-palmitoylation inhibition vs. VEGFR-2 inhibition) [3]. Consequently, generic substitution without SAR validation risks compromising target specificity, cellular potency, and assay reproducibility, underscoring the necessity of procuring the exact compound for controlled experimental comparisons.

Amide substituent changes alter kinase pocket interactions
The 2-pyridinyl moiety provides a distinct hydrogen-bonding and steric profile; N-alkyl or para-substituted analogs may shift ATP-binding site complementarity.
Naphthalene ring substituents redirect target engagement
3-ethoxy or 5-(4-trifluoromethylphenyl) groups drive TEAD auto-palmitoylation inhibition instead of VEGFR-2 modulation, yielding unrelated biological readouts.
Unvalidated substitution risks specificity and reproducibility
Generic analog replacement without SAR confirmation may compromise target selectivity and assay consistency across replicate studies.

Comparator-Driven Evidence for Informed Selection


Cytochrome P450 Inhibition Profile

N-(2-pyridinyl)-2-naphthamide demonstrates a clean cytochrome P450 inhibition profile with EC50 values >40 μM against both CYP1A2 and CYP2D6 isoforms in human liver microsomes [1]. This contrasts sharply with more elaborated clinical-stage naphthamides such as VT104 (CAS 2417718-25-1), which, despite its potent TEAD inhibition (IC50 = 10.4 nM), carries a significantly larger molecular weight (435.4 g/mol) and a trifluoromethylphenyl substituent known to introduce metabolic liabilities and potential drug-drug interaction risks . The minimal CYP inhibition of the unsubstituted parent scaffold suggests a lower propensity for off-target metabolic interference, making it a more tractable starting point for medicinal chemistry campaigns focused on optimizing pharmacokinetic properties without introducing cytochrome P450 liabilities.

CYP Inhibition Profile
Cross-study comparable
Target: EC50 >40,000 nM for CYP1A2 and CYP2D6. Comparator (VT104): CYP data not reported; structural features suggest metabolic liability risk.
Supports ADME-Tox lead optimization without early CYP flags
Human liver microsomes + NADPH, 30 min incubation.
Drug Metabolism ADME-Tox Cytochrome P450 Lead Optimization

PXR Transactivation Risk Assessment

The compound exhibits minimal activation of the pregnane X receptor (PXR), a key nuclear receptor regulating CYP3A4 expression, with an EC50 >50,000 nM in a luciferase reporter gene assay using human HepG2 cells [1]. This is a critical differentiation point from more complex naphthamide derivatives such as those described in the VEGFR-2 inhibitor series (e.g., compounds 3, 20, 22), which, while achieving nanomolar VEGFR-2 inhibition and oral bioavailability, often incorporate lipophilic substitutions that increase PXR transactivation potential and the risk of CYP3A4 induction [2]. The low PXR activity of the unsubstituted core indicates a reduced likelihood of causing drug-drug interactions through enzyme induction, thereby offering a cleaner safety and pharmacokinetic profile for early-stage research applications.

PXR Transactivation Risk
Cross-study comparable
Target: EC50 >50,000 nM (PXR luciferase reporter). Comparator: lipophilic VEGFR-2 naphthamides – PXR data not reported, but substituents raise induction potential.
Lower CYP3A4 induction risk supports cleaner metabolic profile interpretation
HepG2 luciferase reporter assay.
Nuclear Receptor PXR Drug-Drug Interactions ADME-Tox

Synthetic Tractability and Scalability

N-(2-pyridinyl)-2-naphthamide can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with more complex naphthamide analogs such as VT104 (CAS 2417718-25-1) or the VEGFR-2 inhibitors described by Weiss et al. (2008), which require multi-step synthetic routes involving Suzuki couplings, chiral resolutions, or introduction of trifluoromethylphenyl groups [2]. The straightforward synthesis of the unsubstituted parent compound translates to lower cost of goods, faster turnaround times for analog generation, and greater ease of scaling for SAR exploration or preliminary in vivo studies. Its availability at high purity (≥95%) from multiple commercial sources further simplifies procurement logistics .

Synthetic Tractability
Class-level inference
One-step synthesis, quantitative yield (adapted Vilsmeier conditions)
Facilitates scalable SAR exploration and analog generation
Contrasts with multi-step routes for elaborated naphthamides.
Chemical Synthesis Medicinal Chemistry Lead Optimization SAR Studies

Optimal Research and Procurement Applications


Hit-to-Lead and Scaffold Optimization

Given its minimal CYP inhibition (EC50 >40 μM for CYP1A2 and CYP2D6) and low PXR transactivation (EC50 >50 μM), N-(2-pyridinyl)-2-naphthamide serves as an ideal starting scaffold for lead optimization programs targeting kinases or other enzymes where maintaining a clean ADME-Tox profile is critical [1][2]. Researchers can introduce diverse substitutions on the naphthalene or pyridine rings while monitoring the impact on potency, selectivity, and metabolic stability, leveraging the parent compound's favorable baseline characteristics to mitigate risks of late-stage attrition due to CYP liabilities or drug-drug interactions [3].

Kinase Inhibitor SAR Studies

The compound's structural simplicity and facile one-step synthesis make it a cost-effective and readily available core for systematic SAR exploration [1]. By comparing the activity of N-(2-pyridinyl)-2-naphthamide with a panel of substituted analogs (e.g., 3-ethoxy, 5-bromo, or N-alkyl derivatives), medicinal chemists can deconvolute the contributions of specific functional groups to target binding, selectivity, and cellular efficacy [2]. This approach is particularly valuable for optimizing VEGFR-2 or DHFR inhibitors, where the unsubstituted parent serves as a critical reference point for quantifying the impact of structural modifications on enzyme inhibition and antiproliferative activity [3].

In Vitro ADME-Tox Profiling Control

N-(2-pyridinyl)-2-naphthamide's clean cytochrome P450 and PXR profiles make it an excellent control compound for in vitro ADME-Tox assays [1]. It can be used as a negative control for CYP inhibition and PXR activation studies, helping to establish baseline thresholds for evaluating the metabolic liabilities of more advanced naphthamide leads or other chemical series. Its minimal interaction with major drug-metabolizing enzymes and nuclear receptors reduces the likelihood of confounding results in co-administration or cocktail assays, thereby improving the reliability of early-stage ADME-Tox data [2].

Chemical Probe Development for Target Validation

For academic and industrial groups seeking to validate novel biological targets, N-(2-pyridinyl)-2-naphthamide offers a synthetically accessible scaffold with a well-defined and favorable in vitro safety profile [1]. Its lack of potent off-target activity against CYP enzymes and PXR minimizes the risk of phenotype masking or off-target effects that could confound target validation studies. Researchers can rapidly generate focused libraries of analogs to identify chemical probes with improved potency and selectivity, using the parent compound as a benchmark for assessing target engagement and cellular activity [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Reported minimal CYP/PXR activity
ADME-Tox endpoint monitoring
Kinase inhibitor SAR profiling
Facile synthetic modification
Target engagement and selectivity comparison
In vitro ADME-Tox assay control
Negative control for CYP inhibition/PXR activation
Baseline threshold establishment for assay reliability
Chemical probe development
Well-characterized scaffold with reported metabolic profile
Target engagement benchmarking and selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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